molecular formula C15H18FNO B2561204 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 438635-04-2

1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2561204
CAS No.: 438635-04-2
M. Wt: 247.313
InChI Key: RGFTZYZSMJBKJK-UHFFFAOYSA-N
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Description

1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further connected to a prop-2-en-1-one moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

    Target of Action

    Compounds with a piperidine ring, like “1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one”, often interact with various receptors in the nervous system, such as the dopamine, serotonin, or norepinephrine receptors .

    Mode of Action

    The interaction of these compounds with their targets typically involves binding to the receptor, which can either stimulate (agonist) or inhibit (antagonist) the receptor’s function .

    Biochemical Pathways

    The activation or inhibition of these receptors can influence various biochemical pathways, such as the dopaminergic, serotonergic, or noradrenergic pathways, leading to changes in neurotransmitter levels and neuronal activity .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how the compound is absorbed, distributed, metabolized, and excreted by the body .

    Result of Action

    The molecular and cellular effects of the compound’s action would depend on the specific receptors it targets and the pathways it influences. This could range from changes in mood and behavior to effects on motor control and other physiological functions .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

It has been found that structurally similar synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, suggesting potential antiplasmodial activity . These compounds interact with the parasite’s lactate dehydrogenase enzyme, inhibiting its function and leading to parasite growth inhibition .

Cellular Effects

Related compounds have been shown to inhibit the growth of Plasmodium falciparum in cultured cells . This suggests that 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one may also have potential antiparasitic effects.

Molecular Mechanism

Related compounds have been found to inhibit the function of the enzyme lactate dehydrogenase in Plasmodium falciparum . This suggests that this compound may also interact with enzymes and other biomolecules to exert its effects.

Temporal Effects in Laboratory Settings

Related compounds have been found to inhibit the growth of Plasmodium falciparum in a dose-dependent manner .

Metabolic Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with various enzymes and cofactors .

Transport and Distribution

Related compounds have been found to inhibit the growth of Plasmodium falciparum, suggesting that they may be transported into the parasite’s cells .

Subcellular Localization

Related compounds have been found to inhibit the function of the enzyme lactate dehydrogenase in Plasmodium falciparum, suggesting that they may localize to the parasite’s cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 4-fluorobenzyl chloride with piperidine to form 4-[(4-fluorophenyl)methyl]piperidine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
  • 1-[4-[(4-Bromophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
  • 1-[4-[(4-Methylphenyl)methyl]piperidin-1-yl]prop-2-en-1-one

Uniqueness

1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Biological Activity

1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one, a compound featuring a piperidine ring and a fluorophenyl group, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H18FNOC_{15}H_{18}FNO and its IUPAC name. The structure includes a piperidine ring substituted with a 4-fluorophenylmethyl group and an enone functional group, which may contribute to its biological properties.

The mechanism by which this compound exerts its effects involves interactions with various biological targets:

  • Acetylcholinesterase (AChE) Inhibition : Recent studies have indicated that compounds similar to this one may inhibit AChE, a key enzyme in the cholinergic system, which is crucial for neurotransmission in the central nervous system. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .
  • Modulation of Metabotropic Glutamate Receptors : Research has shown that compounds with similar structural features can act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs). This modulation may lead to enhanced synaptic function and neuroprotection .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that they exhibit activity against various bacterial strains. For instance, derivatives of similar structures have shown effectiveness against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

Neuroprotective Effects

Given its potential AChE inhibitory activity, this compound may also possess neuroprotective effects. Studies indicate that modulation of cholinergic signaling through AChE inhibition can improve cognitive functions in models of Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Study on AChE Inhibition Identified that related compounds inhibited AChE effectively, suggesting potential for treating cognitive decline in Alzheimer's disease .
Antimicrobial Screening Demonstrated significant antibacterial activity against Staphylococcus aureus, indicating potential for developing new antibiotics .
Metabotropic Receptor Modulation Explored the role of similar compounds in modulating mGlu receptors, which could lead to therapeutic applications in psychiatric disorders .

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of any new compound. The evaluated compounds generally showed low promiscuity regarding CYP450 enzyme inhibition, indicating a favorable pharmacokinetic profile and reduced risk for drug-drug interactions .

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO/c1-2-15(18)17-9-7-13(8-10-17)11-12-3-5-14(16)6-4-12/h2-6,13H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFTZYZSMJBKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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